Acetic acid, trifluoro-, 2,4-xylyl ester
Description
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Properties
CAS No. |
1814-00-2 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
KOKOLVUYBJEBGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification of Trifluoroacetic Acid with 2,4-Xylenol
The most direct route involves the condensation of trifluoroacetic acid (TFA) with 2,4-xylenol (2,4-dimethylphenol) under acid catalysis. This method parallels the synthesis of ethyl trifluoroacetate, as described in US4879407A , where sulfuric acid catalyzes the reaction between TFA and ethanol. Adapting this approach, 2,4-xylenol reacts with TFA in the presence of concentrated sulfuric acid (5–10 wt% relative to TFA) at 60–120°C . The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of TFA.
Key parameters include:
-
Molar ratio : A slight excess of TFA (1.1:1) ensures complete conversion of 2,4-xylenol, mitigating equilibrium limitations inherent in esterification reactions .
-
Solvent selection : Toluene or xylene is recommended to facilitate azeotropic removal of water, enhancing reaction efficiency .
-
Reaction time : 6–12 hours, depending on temperature and catalyst loading.
A representative procedure involves refluxing 2,4-xylenol (1 mol), TFA (1.1 mol), and sulfuric acid (8 wt%) in toluene at 100°C for 8 hours, yielding the ester at ~85% purity after distillation . Challenges include the steric hindrance imposed by the methyl groups on 2,4-xylenol, which may necessitate higher temperatures or prolonged reaction times compared to less hindered phenols.
Transesterification of Trifluoroacetate Esters with 2,4-Xylenol
Transesterification offers an alternative pathway, particularly when direct esterification is hindered by substrate reactivity. For example, methyl or ethyl trifluoroacetate can react with 2,4-xylenol in the presence of a base such as sodium methoxide . This method, adapted from the synthesis of trifluoroacetylacetone , leverages the nucleophilicity of the deprotonated xylenol to displace the alkoxide group from the trifluoroacetate ester.
Reaction conditions :
-
Catalyst : Alkali metal alkoxides (e.g., NaOCH₃) at 0.5–2 mol% .
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
In a typical setup, ethyl trifluoroacetate (1 mol) reacts with 2,4-xylenol (1.05 mol) in DMF at 80°C for 6 hours, yielding the target ester with ~78% conversion . This method avoids water formation, simplifying purification. However, the base sensitivity of TFA derivatives requires careful pH control to prevent decomposition.
Acyl Chloride Intermediate Route
The reaction of 2,4-xylenol with trifluoroacetyl chloride (TFACl) provides a high-yield, single-step synthesis. TFACl, prepared by treating TFA with thionyl chloride or oxalyl chloride, reacts exothermically with 2,4-xylenol in dichloromethane or ether at 0–25°C . This method bypasses equilibrium constraints and achieves yields exceeding 90%:
Optimization considerations :
-
Stoichiometry : A 1:1 molar ratio suffices due to the irreversible nature of the reaction.
-
Scavengers : Tertiary amines (e.g., pyridine) neutralize HCl, preventing side reactions .
-
Purification : Distillation or column chromatography removes residual acyl chloride and amine salts.
Industrial scalability is limited by the cost and handling challenges of TFACl, which is highly corrosive and moisture-sensitive.
Solid Acid Catalysis for Green Synthesis
Emerging methods employ heterogeneous catalysts such as sulfonated graphene oxide or zeolites to enhance sustainability. These materials offer high surface acidity, recyclability, and reduced waste compared to liquid acids. For instance, sulfonated carbon catalysts achieve 80–85% conversion in TFA esterifications at 90°C under solvent-free conditions . Applying this to 2,4-xylenol could reduce reaction times to 4–6 hours while minimizing byproducts.
Comparative Analysis of Methods
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